molecular formula C11H13ClN2O B1466610 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 1480155-22-3

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No.: B1466610
CAS No.: 1480155-22-3
M. Wt: 224.68 g/mol
InChI Key: KAGZRHXDOVFNNH-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one (CAS 1480155-22-3) is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound features an azetidine ring, a four-membered saturated heterocycle that is a significant pharmacophore in medicinal chemistry . The azetidine subunit is found in a variety of natural and synthetic bioactive molecules, including some marine alkaloids with cytotoxic and antibacterial activities, as well as in approved therapeutics like the antihypertensive drug azelnidipine . The 3-aminoazetidine moiety in its structure makes it a valuable scaffold and a conformationally constrained building block for the synthesis of more complex heterocyclic compounds and peptides . Its structural features are of high interest in drug discovery efforts, particularly for generating DNA-encoded libraries and developing novel biologically active substances . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)5-11(15)14-6-10(13)7-14/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZRHXDOVFNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known by its CAS number 1480155-22-3, is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Molecular Weight : 224.68 g/mol
  • IUPAC Name : 1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethanone

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on various enzymes and receptors involved in disease processes.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to this compound can inhibit human adenovirus (HAdV) infections. For instance, analogues have shown significant antiviral activity with IC50 values in the low micromolar range, suggesting potential therapeutic applications against viral infections in immunocompromised patients .

Anticancer Activity

Research has also explored the anticancer potential of related compounds. Certain substituted phenyl ethanones have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the azetidine structure could enhance their efficacy against tumor growth .

Study Overview

A study published in a peer-reviewed journal investigated the effects of several analogues derived from this compound on HAdV. The findings highlighted that compounds with similar structural features exhibited increased selectivity indices and lower cytotoxicity compared to existing antiviral agents like niclosamide .

Compound IDIC50 (μM)CC50 (μM)Selectivity Index
Compound 60.27156.8>100
Compound 150.35150>90

This table summarizes the antiviral potency and selectivity of selected compounds, indicating their potential as safer alternatives for treating viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be categorized based on modifications to the azetidine ring, phenyl substituents, or the ethanone backbone. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

Compound Name Substituent Key Properties/Applications Reference
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one 2,4-Difluorophenyl Enhanced lipophilicity; potential CNS activity due to fluorine’s blood-brain barrier permeability .
1-(3-Aminoazetidin-1-yl)-2-(4-methylphenyl)ethan-1-one 4-Methylphenyl Increased steric bulk; may reduce metabolic degradation .
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one Thiazole-sulfanyl Sulfur-containing heterocycle; possible antiviral or antibacterial activity .
2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Methylsulfonyl Polar sulfonyl group improves solubility; IR peaks at 1142 cm⁻¹ (SO₂) and 1692 cm⁻¹ (C=O) .

Key Insight : Fluorine and methyl substituents modulate lipophilicity and metabolic stability, while sulfonyl and thiazole groups enhance polarity and electronic interactions.

Modifications to the Heterocyclic Core

Compound Name Core Structure Biological/Physical Properties Reference
2-(1H-Imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-(4-chlorophenyl)thiosemicarbazone Imidazole-thiosemicarbazone DNA-binding activity; X-ray crystallography confirms planar geometry .
1-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one Pyrazole-piperazine Dual heterocycles; potential kinase inhibition .
2-(Dimethyl(oxo)-λ6-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one Sulfur-ylidene Electron-withdrawing group; DFT studies suggest catalytic reactivity .

Key Insight : Replacement of azetidine with imidazole or pyrazole alters hydrogen-bonding capacity and steric profiles, influencing target selectivity.

Simplified Analogs

Compound Name Simplification Implications Reference
1-(4-Chlorophenyl)ethan-1-one No heterocycle Baseline for SAR studies; lower complexity .
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one Conjugated enone Intermediate in pesticide synthesis .

Research Findings and Data Tables

Physicochemical Properties

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) LC-MS (m/z) Reference
2-((4-Chlorophenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 171–173 1142 (SO₂), 1692 (C=O) 322 ([M-H]⁻)
This compound Not reported Likely NH ~3350, C=O ~1680 Estimated ~265 Inferred
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one 137.3–138.5 Sulfur-ylidene vibrations Not reported

Note: The target compound’s absence of sulfonyl groups may result in lower melting points compared to sulfonyl-containing analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one typically involves:

  • Preparation or procurement of 3-aminoazetidine or its protected derivatives.
  • Coupling of the azetidine moiety with a chlorophenyl-substituted ethanone or its suitable precursor.
  • Purification and isolation of the target compound, often as a hydrochloride salt for stability.

The key challenges include controlling regioselectivity on the azetidine ring, maintaining the integrity of the amino group, and ensuring the proper substitution pattern on the aromatic ring.

Detailed Preparation Method from Patent Literature

A representative and improved synthetic route for azetidine derivatives, which can be adapted for the target compound, is described in patent WO2000063168A1. The process involves:

  • Starting with N-t-butyl-O-trimethylsilylazetidine, which undergoes acid treatment with hydrochloric acid to remove protecting groups and generate the free amine.
  • The reaction mixture is processed by extraction and basification steps to isolate the azetidine intermediate as a white crystalline solid with a yield of approximately 64%.
  • Subsequent reaction steps include mesylation (formation of mesylate intermediates) and nucleophilic substitution with ammonia or amines under controlled temperature (55-60°C) and stirring for 12 hours.
  • Hydrogenation steps under elevated hydrogen pressure (up to 60 psi) and elevated temperature (around 60°C) using palladium hydroxide on carbon catalyst are employed to reduce intermediates and finalize the azetidine ring structure.
  • Final purification is achieved by silica gel chromatography or precipitation as hydrochloride salts, yielding high purity products with yields ranging from 65% to 78%.

This method provides a robust framework for synthesizing azetidine derivatives substituted with aromatic ketones such as 4-chlorophenyl ethanone.

Synthetic Route Example (Adapted)

Step Reagents/Conditions Description Yield/Notes
1 N-t-butyl-O-trimethylsilylazetidine + 3 M HCl Deprotection and formation of free 3-aminoazetidine 64% yield, white crystalline solid
2 Mesyl chloride, triethylamine, isopropylamine Formation of mesylate intermediate and nucleophilic substitution Stirring at 55-60°C for 12 h
3 Pd(OH)2/C, H2 gas (40-60 psi), methanol, 60°C Catalytic hydrogenation to reduce intermediates Reaction monitored by NMR, 72 h
4 Workup with saturated sodium bicarbonate, extraction with methylene chloride Isolation of organic layer and drying Purification by silica gel chromatography
5 Treatment with HCl gas in ethanol, reflux 12 h Formation of hydrochloride salt of final product 65-78% yield, solid product

Alternative Coupling Strategies

Research articles on related azetidine-containing compounds suggest alternative approaches such as:

  • Coupling of 3-aminoazetidine with chlorophenyl-substituted acid derivatives using peptide coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as DIPEA (N,N-Diisopropylethylamine) in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Protection-deprotection strategies using Boc (tert-butyloxycarbonyl) groups to mask the amine during coupling and then removal under acidic conditions.
  • Reductive amination or nucleophilic displacement reactions to introduce the azetidine ring onto aromatic ketone precursors.

These methods allow for flexibility in synthesizing analogs and optimizing yields and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material N-t-butyl-O-trimethylsilylazetidine or 3-aminoazetidine
Key Reagents Hydrochloric acid, mesyl chloride, triethylamine, isopropylamine, Pd(OH)2/C, H2 gas
Solvents Methanol, methylene chloride, diethyl ether, ethanol
Reaction Conditions Acid deprotection (RT), mesylation (55-60°C, 12 h), hydrogenation (40-60 psi H2, 60°C, 48-72 h)
Purification Silica gel chromatography, precipitation as hydrochloride salt
Typical Yields 64-78% per key step

Research Findings and Notes

  • The use of protecting groups such as t-butyl and trimethylsilyl on azetidine nitrogen improves handling and reaction selectivity.
  • Controlled hydrogenation conditions are critical to avoid over-reduction or ring opening.
  • Formation of hydrochloride salts enhances compound stability and facilitates isolation.
  • The synthetic routes are adaptable for various chlorophenyl substitutions, including the 4-chloro position relevant to the target compound.
  • The compound’s molecular formula is C11H13ClN2O with a molecular weight of 224.68 g/mol, consistent with the described synthetic intermediates and final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Reactant of Route 2
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1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

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